Welcome to the BenchChem Online Store!
molecular formula C11H9NO B8456200 1-Formylindane-5-carbonitrile

1-Formylindane-5-carbonitrile

Cat. No. B8456200
M. Wt: 171.19 g/mol
InChI Key: VVRWYNQVEBHDJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08999990B2

Procedure details

To a solution of 1-(Methoxymethylene)indane-5-carbonitrile (1.5 g, 8.1 mmol) in DCM (40 mL) was added BBr3 (6 g, 24 mmol) at −78° C. The mixture was stirred for 3 hours at −78° C. Then water was added. The mixture was extracted with DCM. The combined organic layer was washed with brine, dried over anhydrous Na2SO4 and concentrated to give the crude 1-Formylindane-5-carbonitrile, which was used for next step without further purification. MS m/z: 172 [M+1]+.
Name
1-(Methoxymethylene)indane-5-carbonitrile
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][CH:3]=[C:4]1[C:12]2[C:7](=[CH:8][C:9]([C:13]#[N:14])=[CH:10][CH:11]=2)[CH2:6][CH2:5]1.B(Br)(Br)Br.O>C(Cl)Cl>[CH:3]([CH:4]1[C:12]2[C:7](=[CH:8][C:9]([C:13]#[N:14])=[CH:10][CH:11]=2)[CH2:6][CH2:5]1)=[O:2]

Inputs

Step One
Name
1-(Methoxymethylene)indane-5-carbonitrile
Quantity
1.5 g
Type
reactant
Smiles
COC=C1CCC2=CC(=CC=C12)C#N
Name
Quantity
6 g
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 3 hours at −78° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with DCM
WASH
Type
WASH
Details
The combined organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(=O)C1CCC2=CC(=CC=C12)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.